ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is a synthetic organic compound characterized by the presence of an ethyl ester group, an amino group, and a dibromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method starts with the bromination of 3-pyridinecarboxylic acid to introduce bromine atoms at the 5 and 6 positions. This is followed by esterification with ethanol to form ethyl 5,6-dibromo-3-pyridinecarboxylate. The final step involves the addition of an amino group through a nucleophilic substitution reaction using ethyl 2-bromo-3-aminopropanoate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and esterification steps, ensuring higher yields and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The dibromo groups can be reduced to form mono- or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Nitro derivatives.
Reduction: Mono- or non-brominated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The dibromopyridine moiety can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-(3,5-dibromopyridin-4-yl)propanoate: Differing in the position of bromine atoms, which can affect its reactivity and binding properties.
Ethyl 2-amino-3-(5-bromopyridin-3-yl)propanoate: Lacking one bromine atom, which may result in different chemical and biological activities.
Ethyl 2-amino-3-(pyridin-3-yl)propanoate: Without bromine atoms, showing distinct reactivity and potentially different applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical properties and biological activities.
Properties
CAS No. |
2568039-41-6 |
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Molecular Formula |
C10H12Br2N2O2 |
Molecular Weight |
352 |
Purity |
95 |
Origin of Product |
United States |
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